3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid
Description
Properties
IUPAC Name |
3-(4-acetamidophenyl)-3-piperidin-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12(19)17-14-7-5-13(6-8-14)15(11-16(20)21)18-9-3-2-4-10-18/h5-8,15H,2-4,9-11H2,1H3,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNUVDXYJCMQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(CC(=O)O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Starting materials: Heterocyclic amides (e.g., piperidine derivatives) and acrylic acid derivatives.
- Reaction conditions: Heating in an oil bath at approximately 100°C for 10 hours, monitored via TLC.
- Reaction mechanism: Nucleophilic attack of the amide nitrogen on the electrophilic double bond of acrylic acid derivatives, leading to the formation of the desired amide linkage.
Data:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Heterocyclic amide + acrylic acid derivative | 100°C, 10h | Variable | Chemoselectivity critical |
This method has been successfully used to synthesize analogous compounds, such as N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acids, indicating its applicability for similar structures.
Amide Formation via DCC Coupling with N-Hydroxysuccinimide (Method A)
The carbodiimide-mediated coupling reaction is a widely adopted method for amide bond formation, especially for synthesizing complex molecules like the target compound.
Procedure:
- Reagents: 3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid, N,N'-Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), and various amines.
- Conditions: Dissolution in dry acetonitrile, addition of NHS and DCC at 0°C, stirring at room temperature for 12 hours.
- Outcome: Formation of N-alkyl derivatives with high efficiency.
Data:
| Reagent | Equivalents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| Acid | 1 | Acetonitrile | 0°C to RT | 12h | High | Efficient coupling |
| Amine | 1-2 | - | - | - | - | Variability based on amine |
Research Reference:
This method has been employed in the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl] derivatives, demonstrating versatility for amide bond formation with aromatic acids.
Azide Coupling Method for Structural Diversification
The azide coupling approach provides a pathway for introducing diverse amine functionalities via nucleophilic substitution of azides.
Procedure:
- Step 1: Conversion of the hydrazide or ester to an azide using sodium nitrite in acidic conditions at low temperature.
- Step 2: Reaction of the azide with various amines at low temperatures (−5°C), followed by warming to room temperature.
- Outcome: Formation of N-alkylated derivatives with potential for further modifications.
Data:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Azide formation | Hydrazide + NaNO2 | 0°C, 1h | Moderate | Low-temperature conditions |
| Azide coupling | Azide + amine | −5°C to RT | Good | Suitable for diverse amines |
Research Reference:
This method is advantageous for minimizing racemization and enabling low-temperature reactions, as demonstrated in the synthesis of N-alkyl derivatives.
Functional Group Transformations and Final Purification
The final steps often involve hydrolysis, reduction, or acylation to achieve the target structure:
- Hydrolysis of esters to carboxylic acids using aqueous sodium hydroxide or potassium hydroxide.
- Reduction of nitro or azide groups to amines, if necessary.
- Purification typically involves recrystallization from ethanol, ethyl acetate, or petroleum ether.
Data:
| Transformation | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Hydrolysis | NaOH or KOH | Reflux | High | Produces free acid |
| Recrystallization | Ethanol, ethyl acetate | Room temperature | Purity | Ensures high purity |
Summary Table of Preparation Methods
| Method | Key Reagents | Main Features | Advantages | Limitations |
|---|---|---|---|---|
| Chemoselective reaction | Heterocyclic amides + acrylic acid derivatives | Mild, versatile | High selectivity | Requires precise control |
| DCC coupling | DCC, NHS, amines | Efficient amide formation | Widely applicable | Possible urea byproduct |
| Azide coupling | Hydrazides + sodium nitrite + amines | Low temperature, minimal racemization | Structural diversity | Multi-step process |
| Hydrolysis & purification | NaOH, recrystallization | Final refinement | High purity | Additional steps needed |
Chemical Reactions Analysis
Types of Reactions
3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acetylamino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylamino group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, various nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
Therapeutic Potential
Research indicates that 3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid may exhibit significant biological activity. Preliminary studies suggest its potential as a therapeutic agent targeting various conditions, particularly those involving pain management and neurological disorders. Its structural similarity to known analgesics enhances its relevance in medicinal chemistry.
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological profile. Initial studies suggest that it may interact with receptors involved in pain modulation and neurotransmission. For instance, compounds with similar structures, such as acetylmethadol and beta-hydroxyfentanyl, have demonstrated potent analgesic properties, indicating that this compound may share similar mechanisms of action.
Table 2: Similar Compounds and Their Applications
| Compound Name | Structural Features | Applications |
|---|---|---|
| N-Acetyl-L-glutamate | Acetyl group, amino acids | Metabolic studies |
| Acetylmethadol | Piperidine derivative | Pain management |
| Beta-hydroxyfentanyl | Piperidine ring with hydroxy substitution | Analgesic effects |
Mechanism of Action
The mechanism of action of 3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid involves its interaction with specific molecular targets in the body. The acetylamino group can form hydrogen bonds with receptors, while the piperidine ring can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs and their differentiating features are summarized below:
Table 1: Structural and Functional Comparisons
Key Observations:
- Sulfonyl linkers (e.g., QY-8274) introduce strong electron-withdrawing effects, altering acidity and hydrogen-bonding profiles . Nitro groups (e.g., h3) may serve as prodrug moieties, activating upon reduction in vivo .
- Ester derivatives (e.g., h3’s ethyl ester) may improve oral bioavailability by masking acidic groups .
Receptor Affinity and Selectivity:
- The piperidine ring in the target compound and analogs (e.g., QY-8274) is critical for interactions with hydrophobic pockets in enzymes or receptors, but substituents on the phenyl ring dictate selectivity .
Biological Activity
3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid, also known by its CAS number 1171662-65-9, is a synthetic organic compound characterized by a piperidine ring and an acetylamino group attached to a phenyl ring. Its molecular formula is C₁₆H₂₂N₂O₃, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The compound exhibits the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 290.36 g/mol |
| Boiling Point | 504.5 ± 45.0 °C |
| Density | 1.223 ± 0.06 g/cm³ |
| pKa | 3.70 ± 0.10 |
These properties suggest that the compound may have favorable characteristics for biological interactions and pharmaceutical applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The acetylamino group can form hydrogen bonds with receptors, while the hydrophobic nature of the piperidine ring allows it to fit into enzyme active sites or receptor pockets, modulating their activity.
Antiproliferative Effects
Research indicates that compounds structurally similar to this compound may exhibit antiproliferative effects against cancer cells. For instance, studies on related compounds have shown efficacy as poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy targeting BRCA-deficient tumors . The mechanism often involves the inhibition of DNA repair pathways, leading to increased apoptosis in cancer cells.
Neuroprotective Potential
The compound is also being investigated for its neuroprotective properties. Similar piperidine derivatives have been shown to influence neurotransmitter systems and exhibit potential in treating neurological disorders . The ability of these compounds to cross the blood-brain barrier enhances their therapeutic prospects.
Case Studies
- In Vivo Efficacy : In a study involving xenograft models of BRCA-1 deficient cancer, related compounds demonstrated significant tumor reduction, highlighting the potential of piperidine derivatives in cancer therapy .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds revealed that modifications to the piperidine structure can enhance bioavailability and metabolic stability, crucial for effective drug development .
Research Findings
Recent findings emphasize the importance of structural modifications on the biological activity of piperidine derivatives:
- Selectivity : Compounds with specific substitutions on the piperidine ring showed enhanced selectivity towards cancer cell lines compared to normal cells.
- Synergistic Effects : Combinations of this compound with other chemotherapeutics have been reported to produce synergistic effects, improving overall efficacy against resistant cancer types.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-[4-(Acetylamino)phenyl]-3-piperidin-1-ylpropanoic acid, and how can purity be validated?
- Methodology :
- Step 1 : Start with 4-(acetylamino)benzaldehyde and piperidine derivatives for nucleophilic addition reactions. Use a Mannich-type reaction or Michael addition to introduce the propanoic acid moiety.
- Step 2 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and crystallize the final product using ethanol/water mixtures .
- Step 3 : Validate purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C). Confirm structural integrity via high-resolution mass spectrometry (HRMS) .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (≤10 mM stock solutions) or phosphate-buffered saline (PBS) at pH 7.4. Use co-solvents like PEG-400 if precipitation occurs .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) and monitor degradation via LC-MS. Adjust pH to 6–8 to minimize hydrolysis of the piperidinyl or acetyl groups .
Advanced Research Questions
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in enzyme inhibition?
- Methodology :
- In vitro assays : Use fluorescence-based assays (e.g., Förster resonance energy transfer) or surface plasmon resonance (SPR) to study binding kinetics with target enzymes.
- Control experiments : Include competitive inhibitors (e.g., piperidine derivatives) to assess specificity. Validate results using isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Data analysis : Fit kinetic data to the Michaelis-Menten model using nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Ki values .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Modifications : Synthesize analogs by replacing the acetyl group with sulfonamide or urea moieties. Vary the piperidine ring size (e.g., morpholine, azepane) to assess steric effects .
- Computational modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding modes and stability .
- Validation : Test analogs in cellular assays (e.g., cytotoxicity in HEK293 cells) and compare EC₅₀ values to prioritize leads .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Methodology :
- Reproducibility checks : Replicate experiments under standardized conditions (e.g., fixed ATP concentration in kinase assays).
- Meta-analysis : Use systematic reviews to identify confounding variables (e.g., assay temperature, cell line variability). Apply statistical tools (ANOVA with Tukey’s post hoc test) to quantify variability .
- Structural analogs : Compare results with structurally related compounds (e.g., 3-phenylpropanoyl derivatives) to identify conserved pharmacophores .
Q. What advanced analytical techniques are critical for characterizing stereochemical and supramolecular properties?
- Methodology :
- Stereochemistry : Use chiral HPLC (Chiralpak IA column) or circular dichroism (CD) spectroscopy to confirm enantiopurity .
- Supramolecular analysis : Perform single-crystal X-ray diffraction (Cu-Kα radiation) to determine hydrogen-bonding patterns (e.g., O–H⋯O dimers) and packing motifs .
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study phase transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
